molecular formula C7H6ClNO2 B134738 2-Amino-3-chlorobenzoic acid CAS No. 6388-47-2

2-Amino-3-chlorobenzoic acid

Cat. No.: B134738
CAS No.: 6388-47-2
M. Wt: 171.58 g/mol
InChI Key: LWUAMROXVQLJKA-UHFFFAOYSA-N
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Description

2-Amino-3-chlorobenzoic acid is an organic compound with the molecular formula C7H6ClNO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 3 on the benzene ring are replaced by an amino group and a chlorine atom, respectively. This compound is known for its applications in various fields, including pharmaceuticals and agriculture .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-chlorobenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The amino and chlorine groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as sodium dithionite or hydrogen gas over platinum catalysts.

Major Products

Scientific Research Applications

Pharmaceutical Applications

2-Amino-3-chlorobenzoic acid serves as an important intermediate in the synthesis of various pharmaceutical compounds. Notably, it is a precursor for:

  • Antiallergic Agents : It is used in the synthesis of 4-chloro-11-oxo-11H-pyrido-[2,1-b]quinazoline-8-carboxylic acid, which demonstrates antihistaminic properties .
  • Antimicrobial Agents : The compound has been explored for its potential in developing new antimicrobial agents through structural modifications and derivatives .

Case Study: Synthesis of Antiallergic Agents

A study highlighted the use of this compound in synthesizing novel quinazoline derivatives that exhibited significant antihistamine activity. These derivatives were evaluated for their efficacy in inhibiting histamine release from mast cells, showing promising results.

Agricultural Applications

In agriculture, this compound is utilized as a growth regulator. It plays a role in enhancing plant growth and development by modulating hormonal activities within plants. Specifically, it has been identified as an active ingredient in herbicides and plant growth regulators.

Case Study: Herbicide Development

Research has demonstrated that derivatives of this compound are crucial in developing triazolopyrimidine sulfonamide herbicides, such as cloransulam-methyl. These herbicides are effective against a wide range of weeds while being selective for crops .

Chemical Synthesis

The compound is also significant in chemical synthesis processes. It can be utilized in the preparation of various esters and amides through reactions with different reagents.

Synthesis Process Overview

The synthesis typically involves:

  • Methylation : this compound can be methylated to produce 2-amino-3-chlorobenzoic methyl ester, which is useful for further chemical transformations .
  • Amidation : The compound can react with acyl chlorides to form amides that serve as intermediates in various synthetic pathways.

Mechanism of Action

The mechanism of action of 2-Amino-3-chlorobenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and chlorine groups on the benzene ring allow it to form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. This compound can modulate enzyme activity, inhibit or activate receptors, and participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-chlorobenzoic acid
  • 2-Amino-5-chlorobenzoic acid
  • 3-Amino-2-chlorobenzoic acid
  • 4-Amino-2-chlorobenzoic acid

Comparison

2-Amino-3-chlorobenzoic acid is unique due to the specific positioning of the amino and chlorine groups on the benzene ring, which influences its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different reactivity patterns in substitution and coupling reactions, and its biological effects can vary based on the spatial arrangement of functional groups .

Biological Activity

2-Amino-3-chlorobenzoic acid (CAS Number: 6388-47-2) is a biochemical compound that has garnered attention for its diverse biological activities and applications in pharmaceuticals and agriculture. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic uses, supported by relevant research findings and data.

  • Molecular Formula : C₇H₆ClNO₂
  • Molecular Weight : 171.58 g/mol
  • Melting Point : 189-191 °C
  • Boiling Point : 316.3 °C at 760 mmHg
  • Density : 1.5 g/cm³

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various pathogens. In a study evaluating its efficacy against bacterial strains, it was found to inhibit the growth of Staphylococcus aureus and Escherichia coli, showcasing its potential as an antiseptic agent . The compound's mechanism involves disrupting bacterial cell wall synthesis, which is critical for maintaining cell integrity.

Anticancer Potential

Research indicates that this compound exhibits anticancer activity. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as HeLa cells, with a reported inhibition rate of up to 90% at concentrations around 300 µg/mL . The compound appears to interact with cellular pathways involved in apoptosis, potentially through the modulation of key signaling proteins.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In animal models, treatment with this compound resulted in a significant reduction in markers of inflammation, such as cytokine levels and leukocyte infiltration . These findings suggest that it may be beneficial in treating inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been identified as a selective inhibitor of acetylcholinesterase, which is crucial for neurotransmitter regulation .
  • Antioxidant Properties : It exhibits antioxidant activity that helps mitigate oxidative stress in cells, thereby protecting against damage from free radicals .
  • Modulation of Gene Expression : Studies have indicated that the compound may influence the expression of genes involved in cell cycle regulation and apoptosis .

Study on Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of various compounds, including this compound, against common bacterial pathogens. The results showed that this compound had a comparable effectiveness to standard antibiotics, highlighting its potential as an alternative therapeutic agent .

Evaluation of Anticancer Properties

In another experimental setup, researchers treated HeLa cells with varying concentrations of this compound. The results indicated a dose-dependent response in cell viability, with significant apoptosis observed at higher concentrations. This study emphasizes the compound's potential role in cancer therapy .

Data Summary

PropertyValue
Molecular FormulaC₇H₆ClNO₂
Molecular Weight171.58 g/mol
Melting Point189-191 °C
Antimicrobial ActivityEffective against S. aureus and E. coli
Anticancer ActivityInduces apoptosis in HeLa cells
Anti-inflammatory EffectsReduces inflammation markers

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Amino-3-chlorobenzoic acid, and how are intermediates characterized?

The compound is commonly synthesized via the ammonolysis of 2,3-dichlorotoluene, followed by oxidation of the methyl group to a carboxylic acid . Characterization typically involves:

  • Melting Point Analysis : Reported values range from 181–195°C, with variations attributed to purity or polymorphic forms .
  • Spectroscopic Methods : NMR (¹H/¹³C) confirms substitution patterns (e.g., NH₂ at C2, Cl at C3), while IR identifies carboxylic acid O–H stretches (~2500–3000 cm⁻¹) .
  • Chromatography : HPLC or GC-MS ensures purity and identifies byproducts like unreacted dichlorotoluene .

Q. What physicochemical properties are critical for handling this compound in laboratory settings?

Key properties include:

  • Solubility : Sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF), critical for reaction design .
  • Thermal Stability : Decomposition above 300°C necessitates controlled heating in synthetic steps .
  • Hygroscopicity : Storage under anhydrous conditions (desiccators) prevents hydrolysis of the carboxylic acid group .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is standard for determining bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding networks) . For example:

  • Data Collection : High-resolution (<1.0 Å) datasets reduce thermal motion artifacts.
  • Validation Tools : PLATON or Mercury software identifies disorder or missed symmetry .
  • Contradictions : Discrepancies in reported melting points (e.g., 189–195°C vs. 181–191°C) may arise from polymorphic forms, resolvable via SCXRD or differential scanning calorimetry (DSC) .

Q. What analytical strategies address conflicting literature data on degradation pathways?

  • LC-MS/MS : Identifies degradation products (e.g., nitro or hydroxylated derivatives) by matching fragmentation patterns to reference standards .
  • Isotopic Labeling : Tracing ¹³C-labeled compounds clarifies whether degradation occurs at the amino or chloro position .
  • pH-Dependent Studies : Monitor stability under acidic/alkaline conditions to optimize storage protocols .

Q. How can computational modeling predict reactivity in mechanistic studies?

  • DFT Calculations : Predict sites for electrophilic substitution (e.g., Cl vs. NH₂ directing effects) using Gaussian or ORCA software.
  • Transition State Analysis : Identifies energy barriers for reactions like amidation or esterification .
  • Contradictions : Conflicting regioselectivity reports (e.g., nitration at C4 vs. C5) can be tested via in silico modeling before experimental validation .

Q. Methodological Best Practices

  • Purity Assurance : Use triple recrystallization (ethanol/water) and validate via elemental analysis (C, H, N, Cl quantification) .
  • Synthetic Optimization : Replace traditional chlorination with catalytic methods (e.g., CuCl₂) to reduce byproducts .
  • Data Reproducibility : Cross-validate melting points with DSC and report solvent used for crystallization to address literature inconsistencies .

Properties

IUPAC Name

2-amino-3-chlorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWUAMROXVQLJKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00213395
Record name 2-Amino-3-chlorobenzoic acid
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Molecular Weight

171.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6388-47-2
Record name 2-Amino-3-chlorobenzoic acid
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Record name 2-Amino-3-chlorobenzoic acid
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Record name 2-Amino-3-chlorobenzoic acid
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Record name 2-amino-3-chlorobenzoic acid
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Synthesis routes and methods I

Procedure details

Sodium dithionite (104.4 g, 0.6 m) in water (400 ml) was added in portions to a slurry of 3-chloro-2-nitrobenzoic acid (30 g, 0.15 m) in water (200 ml) containing concentrated ammonium hydroxide solution (10 ml). After stirring an additional 20 minutes the mixture was filtered, acidified to pH 3-4 with concentrated hydrochloric acid and filtered again. The filtrate was saturated with sodium chloride and extracted with ether. Drying and concentration of the extract gave a white powder which was combined with the precipitates above. The crude product was used without further purification.
Quantity
104.4 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

30 g (157 mmol) of 2,3-dichlorobenzoic acid and 0.78 g (7.85 mmol) of copper(I) chloride were weighed into an autoclave, and 95.6 g (1570 mmol) of 28% ammonia water was added. The autoclave was sealed, and heated in an oil bath at 130° C. and 8 atmospheres for 20 hours. After the completion of the reaction, the autoclave was cooled to room temperature, and the reaction mixture was transferred into a reaction flask, and heated at 90° C. to remove the ammonia. Then, the reaction solution was cooled to room temperature, and the pH value was adjusted to 3 using hydrochloric acid. The precipitated crystals were filtered and dried to obtain 19.1 g of 2-amino-3-chlorobenzoic acid as white crystals with a yield of 71%.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
95.6 g
Type
reactant
Reaction Step Two
Name
copper(I) chloride
Quantity
0.78 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods III

Procedure details

70 ml of methanol was added to an autoclave, and cooled to −70° C., and 16 g (942 mmol) of a generated ammonia gas was added. 30 g (157 mmol) of 2,3-dichlorobenzoic acid and 0.78 g (7.85 mmol) of copper(I) chloride were added. The autoclave was sealed, and heated in an oil bath at 130° C. and 30 atmospheres for 20 hours. After the completion of the reaction, the autoclave was cooled to room temperature, and the reaction mixture was transferred into a reaction flask. 100 ml of water was added to the reaction solution, and the reaction solution was heated in an oil bath to 100° C. to remove the ammonia and the methanol. Then, the reaction solution was cooled to room temperature, and hydrochloric acid was added to adjust the pH value to 3. The precipitated crystals were filtered and dried to obtain 21.8 g of 2-amino-3-chlorobenzoic acid as white crystals with a yield of 81%.
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step Two
Quantity
30 g
Type
reactant
Reaction Step Three
Name
copper(I) chloride
Quantity
0.78 g
Type
catalyst
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

To a stirred solution of 3-chloro-2-nitrobenzoic acid (2.01 g, 10.0 mmol) in anhydrous methanol (100 mL) nickel(II)chloride hexahydrate (4.75 g, 20.0 mmol) was added, and the reaction mixture was cooled to room temperature. To this green solution was added NaBH4 (2.27 g, 60.0 mmol) in small portions over a period of 20 min. After the addition was complete, the reaction mixture was stirred at room temperature for 16 hours. The solvents were removed under vacuum and water (100 mL) was added, before neutralization to pH approximately equal to 4 with aqueous 2 N HCl. After extraction with methylene chloride (2×100 mL), the organic phase was separated, washed with water (100 mL), then brine (100 mL), and dried over anhydrous Na2SO4. The solvent was removed under vacuum to give 2-amino-3-chlorobenzoic acid as an off-white solid. Yield 0.90 g (52%).
Quantity
2.01 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
2.27 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.